REACTION_CXSMILES
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[OH:1][C:2]1[C:10]([OH:11])=[C:9]([O:12][CH3:13])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].OS(O)(=O)=O.[CH3:19]O>>[OH:1][C:2]1[C:10]([OH:11])=[C:9]([O:12][CH3:13])[CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:19])=[O:5]
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Name
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|
Quantity
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11.6 g
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Type
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reactant
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Smiles
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OC1=C(C(=O)O)C=CC(=C1O)OC
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Name
|
|
Quantity
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150 mL
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Type
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reactant
|
Smiles
|
CO
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Name
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Quantity
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8 mL
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Type
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reactant
|
Smiles
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OS(=O)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 12 h
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Duration
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12 h
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Type
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CUSTOM
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Details
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the solvent was removed under reduced pressure
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Type
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ADDITION
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Details
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were added
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (3×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phase was dried (Na2SO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Name
|
|
Type
|
product
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Smiles
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OC1=C(C(=O)OC)C=CC(=C1O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |